1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate 1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 84379-71-5
VCID: VC5978100
InChI: InChI=1S/C17H13NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2
SMILES: C1=CC=C(C=C1)CCC(=O)ON2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C17H13NO4
Molecular Weight: 295.294

1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate

CAS No.: 84379-71-5

Cat. No.: VC5978100

Molecular Formula: C17H13NO4

Molecular Weight: 295.294

* For research use only. Not for human or veterinary use.

1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate - 84379-71-5

CAS No. 84379-71-5
Molecular Formula C17H13NO4
Molecular Weight 295.294
IUPAC Name (1,3-dioxoisoindol-2-yl) 3-phenylpropanoate
Standard InChI InChI=1S/C17H13NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2
Standard InChI Key JPQIUWUEOYWICT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,3-dioxoisoindolin-2-yl group linked to a 3-phenylpropanoate moiety. The isoindoline core consists of a bicyclic structure with two ketone oxygen atoms at positions 1 and 3, while the ester group introduces steric and electronic complexity. Computational analyses confirm a planar aromatic system in the isoindoline ring, with the ester side chain adopting a conformation that minimizes steric hindrance .

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC17H13NO4\text{C}_{17}\text{H}_{13}\text{NO}_4
Molecular Weight295.294 g/mol
CAS Registry Number84379-71-5
XLogP33.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for characterizing this compound. The 13C^{13}\text{C} NMR spectrum reveals distinct signals for the carbonyl carbons of the isoindoline ring (δ 168–170 ppm) and the ester group (δ 170–172 ppm) . IR spectroscopy shows strong absorptions at 1770 cm1^{-1} (C=O stretch) and 1720 cm1^{-1} (ester C=O), corroborating the functional groups.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 1,3-dioxoisoindolin-2-yl 3-phenylpropanoate typically employs a three-component reaction involving diazo esters, N-aminophthalimide, and an acid catalyst. A representative protocol involves:

  • Reagents: Ethyl diazoacetate (1.2 equiv), N-aminophthalimide (1.0 equiv), trifluoromethanesulfonic acid (0.1 equiv).

  • Conditions: Toluene solvent, 80°C, argon atmosphere, 12 hours.

  • Workup: Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the product in 65–75% purity.

Recent Advances in Catalysis

Innovative methods utilize zinc-mediated reductive cross-coupling, as demonstrated in olefination reactions. For example, reacting the compound with aldehydes in the presence of Zn/LiI in 1,4-dioxane at 70°C produces alkenes with high stereoselectivity (E/Z ratio up to 9:1) . This approach avoids precious metal catalysts and enhances scalability.

Table 2: Optimized Reaction Conditions for Alkene Synthesis

ParameterValue
SubstrateAldehyde (1.0 equiv)
Redox-Active Ester1,3-Dioxoisoindolin-2-yl ester (2.0 equiv)
CatalystZn powder (3.0 equiv), LiI (2.0 equiv)
SolventAnhydrous 1,4-dioxane
Temperature70°C
Reaction Time12 hours
Yield75–92%

Reactivity and Functional Applications

Nucleophilic Substitutions

The ester group undergoes hydrolysis under basic conditions to yield 3-phenylpropanoic acid, while the isoindoline core participates in ring-opening reactions with amines or thiols. For instance, treatment with benzylamine in ethanol at reflux produces N-substituted phthalimides, valuable intermediates in drug design.

FactorEffectMitigation Strategy
LightPhotodegradationAmber glass, dark storage
MoistureHydrolysis of ester groupDesiccants, inert atmosphere
Temperature > 30°CThermal decompositionRefrigeration

Emerging Applications in Organic Synthesis

Olefination Reactions

Recent studies highlight the compound’s utility in constructing alkenes via reductive elimination. For example, coupling with aromatic aldehydes yields styrene derivatives, which are pivotal in polymer chemistry . The reaction mechanism involves single-electron transfer (SET) from zinc, generating a radical intermediate that undergoes β-hydride elimination .

Mechanistic Insights

Cyclic voltammetry (CV) studies reveal a reduction potential of −1.2 V vs. SCE for the ester, confirming its role as an electron acceptor in redox processes . UV-Vis spectroscopy further supports the formation of charge-transfer complexes during reactions .

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